Stereoisomer-Dependent Reactivity and Effective Active Concentration
FP-Biotin is supplied as a mixture of phosphorus diastereomers. Schopfer et al. (2005) demonstrated that only a single phosphorus stereoisomer, constituting approximately 50% of the total FP-Biotin preparation, is the reactive species that covalently modifies serine hydrolase active sites . The second-order rate constant for the reactive stereoisomer with human acetylcholinesterase (AChE) was 1.8 × 10⁷ M⁻¹ min⁻¹, and with human butyrylcholinesterase (BChE) was 1.6 × 10⁸ M⁻¹ min⁻¹; the binding affinity of the reactive species was estimated at >85 nM for AChE and >5.8 nM for BChE . In contrast, TAMRA-FP and Desthiobiotin-FP are not reported to exhibit this stereochemically partitioned reactivity profile, meaning their nominal concentration more closely reflects their effective active concentration. Users of FP-Biotin must therefore recognize that the effective probe concentration is approximately half the nominal concentration, a factor that directly impacts IC₅₀ determinations in competitive ABPP experiments .
| Evidence Dimension | Fraction of nominal preparation that is kinetically reactive |
|---|---|
| Target Compound Data | ~50% of FP-Biotin preparation is the reactive phosphorus stereoisomer; rate constants: AChE = 1.8 × 10⁷ M⁻¹ min⁻¹, BChE = 1.6 × 10⁸ M⁻¹ min⁻¹; binding affinity: AChE >85 nM, BChE >5.8 nM |
| Comparator Or Baseline | TAMRA-FP and Desthiobiotin-FP: no reported stereochemically partitioned reactivity; effective concentration approximates nominal concentration |
| Quantified Difference | Effective active concentration of FP-Biotin is approximately 50% of nominal; stereoisomer-specific kinetic constants differ by ~9-fold between AChE and BChE |
| Conditions | Purified human AChE and BChE; second-order rate constants determined by continuous assay; binding affinity estimated from kinetic data; Schopfer et al., Chem Res Toxicol, 2005 |
Why This Matters
For procurement and experimental design, the stereochemical composition of FP-Biotin means that IC₅₀ and target engagement values derived from competitive ABPP must be interpreted with the understanding that only half the added probe is reactive, making it critical to avoid overestimating inhibitory potency of test compounds.
- [1] Schopfer LM, Voelker T, Bartels CF, Thompson CM, Lockridge O. Reaction kinetics of biotinylated organophosphorus toxicant, FP-biotin, with human acetylcholinesterase and human butyrylcholinesterase. Chem Res Toxicol. 2005;18(4):747-754. doi:10.1021/tx049677j View Source
- [2] Liu Y, Patricelli MP, Cravatt BF. Activity-based protein profiling: The serine hydrolases. Proc Natl Acad Sci U S A. 1999;96(26):14694-14699. View Source
